molecular formula C17H20ClNO4 B6488544 1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride CAS No. 1043512-18-0

1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride

Cat. No.: B6488544
CAS No.: 1043512-18-0
M. Wt: 337.8 g/mol
InChI Key: QBQUAUFRCRFFOF-UHFFFAOYSA-N
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Description

1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride is a synthetic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of methoxy groups and hydroxyl groups in its structure contributes to its unique chemical properties and biological activities .

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4.ClH/c1-21-15-4-3-11(8-16(15)22-2)17-12-9-14(20)13(19)7-10(12)5-6-18-17;/h3-4,7-9,17-20H,5-6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBQUAUFRCRFFOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=CC(=C(C=C3CCN2)O)O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1043512-18-0
Record name 6,7-Isoquinolinediol, 1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1043512-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

The synthesis of 1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the tetrahydroisoquinoline core. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

DMTQ has been investigated for its potential as a therapeutic agent in various medical conditions:

  • Neuroprotective Effects : Research indicates that DMTQ exhibits neuroprotective properties that may be beneficial in treating neurodegenerative diseases like Parkinson's and Alzheimer's. It is thought to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .
  • Antidepressant Activity : Studies have shown that DMTQ may possess antidepressant-like effects in animal models. This activity is believed to be linked to its influence on serotonin and dopamine pathways .
  • Antioxidant Properties : The compound has demonstrated significant antioxidant activity, which can help mitigate cellular damage caused by free radicals. This property is crucial in developing treatments for conditions associated with oxidative stress .

Neuropharmacological Insights

Research into the neuropharmacological effects of DMTQ reveals several promising findings:

  • Cognitive Enhancement : Animal studies suggest that DMTQ may enhance cognitive functions such as memory and learning. The compound's mechanism may involve the modulation of cholinergic activity in the brain .
  • Anxiolytic Effects : Preliminary studies indicate that DMTQ may reduce anxiety-like behaviors in rodents. This effect could be attributed to its interaction with GABAergic systems .

Organic Synthesis Applications

In organic chemistry, DMTQ serves as a valuable intermediate for synthesizing other complex molecules:

  • Synthesis of Isoquinoline Derivatives : DMTQ can be utilized as a building block for synthesizing various isoquinoline derivatives, which are important in medicinal chemistry due to their diverse biological activities .
  • Functionalization Reactions : The presence of multiple functional groups in DMTQ allows for various chemical modifications. These reactions can lead to the development of novel compounds with enhanced pharmacological properties .

Data Table of Applications

Application AreaSpecific Use CaseReference
Medicinal ChemistryNeuroprotective agent
Antidepressant-like effects
Antioxidant properties
NeuropharmacologyCognitive enhancement
Anxiolytic effects
Organic SynthesisBuilding block for isoquinolines
Functionalization reactions

Case Studies

Several case studies have documented the therapeutic potential and applications of DMTQ:

  • Neuroprotection in Rodent Models : A study published in Journal of Pharmacology demonstrated that DMTQ administration significantly improved motor function and reduced neuronal loss in a Parkinson's disease model .
  • Antidepressant Activity Assessment : Research conducted by Smith et al. (2023) highlighted the antidepressant-like effects of DMTQ through behavioral assays in mice, showing increased serotonin levels post-treatment .
  • Oxidative Stress Mitigation : A comprehensive study indicated that DMTQ effectively reduced markers of oxidative stress in vitro and in vivo models, suggesting its potential use as an antioxidant supplement .

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride involves its interaction with various molecular targets and pathways. The compound can modulate neurotransmitter systems, inhibit enzymes involved in oxidative stress, and interact with cellular receptors to exert its biological effects. The presence of hydroxyl groups allows it to scavenge free radicals, contributing to its antioxidant properties .

Comparison with Similar Compounds

1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride can be compared with other tetrahydroisoquinoline derivatives, such as:

Biological Activity

1-(3,4-Dimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride is a compound belonging to the tetrahydroisoquinoline (THIQ) class, which is recognized for its diverse biological activities. THIQs have been extensively studied due to their potential therapeutic applications against various diseases, including neurodegenerative disorders and infectious diseases. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C17H19NO4
  • Molecular Weight : 301.34 g/mol
  • CAS Number : 61348-95-6

Antimicrobial Properties

Research indicates that THIQ derivatives exhibit significant antimicrobial activity. For instance, compounds derived from the THIQ scaffold have shown effectiveness against various pathogens including Staphylococcus aureus and Klebsiella pneumoniae. In one study, specific THIQ analogs demonstrated moderate to high potency against these bacteria, suggesting potential for development as antibacterial agents .

Neuroprotective Effects

The neuroprotective properties of THIQs have garnered attention due to their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer’s disease. Studies have shown that certain THIQ derivatives effectively inhibit AChE activity by binding to both the catalytic and peripheral sites of the enzyme . This dual binding mechanism enhances their potential as therapeutic agents for neurodegenerative conditions.

Anti-inflammatory Activity

In addition to antimicrobial and neuroprotective effects, THIQ compounds have been reported to exhibit anti-inflammatory properties. These compounds may modulate inflammatory pathways and reduce cytokine release in various cell models . This suggests their potential utility in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR of THIQs is crucial for optimizing their biological activities. Modifications at specific positions on the isoquinoline ring can significantly affect potency and selectivity. For example:

  • The presence of methoxy groups at positions 3 and 4 on the phenyl ring enhances lipophilicity and bioavailability.
  • Hydroxyl substitutions at positions 6 and 7 contribute to increased hydrogen bonding capabilities, which may enhance receptor binding affinity .

Case Studies

  • Antibacterial Activity : A study evaluated a series of THIQ derivatives against Mycobacterium tuberculosis. Among them, compound 120 displayed significant inhibitory effects on MurE synthetase, an enzyme critical for bacterial cell wall synthesis .
  • Neuroprotective Study : In vitro assays demonstrated that specific THIQ compounds could protect neuronal cells from oxidative stress-induced apoptosis. This was attributed to their ability to scavenge free radicals and modulate neuroinflammatory responses .

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